(R)-Nfps
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ALX 5407 involves the derivatization of sarcosineThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: While specific industrial production methods for ALX 5407 are not widely documented, the synthesis typically follows standard organic synthesis protocols involving multiple reaction steps, purification processes, and quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions: ALX 5407 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and biphenyl ether moieties. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Hydrolysis: Under acidic or basic conditions, ALX 5407 can undergo hydrolysis to yield its constituent components
Major Products: The major products formed from these reactions include derivatives of sarcosine and biphenyl ether structures, which can be further modified for various applications .
科学研究应用
ALX 5407 has been extensively studied for its applications in neuroscience research. Its primary use is as a selective inhibitor of GlyT1, which plays a crucial role in regulating synaptic glycine levels and modulating N-methyl-D-aspartate (NMDA) receptor function . This makes it a valuable tool for investigating the pathophysiology of neurological disorders such as schizophrenia and for developing potential therapeutic interventions .
Applications in Chemistry and Biology:
Neuroscience Research: ALX 5407 is used to study the role of glycine transporters in synaptic transmission and plasticity.
Pharmacology: It serves as a model compound for developing new inhibitors targeting GlyT1 for therapeutic purposes
Applications in Medicine:
Schizophrenia Treatment: ALX 5407 has shown promise in preclinical studies for alleviating symptoms of schizophrenia by enhancing NMDA receptor function
Applications in Industry:
作用机制
ALX 5407 exerts its effects by selectively inhibiting GlyT1, a transporter responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, ALX 5407 increases the extracellular concentration of glycine, which in turn enhances the activation of NMDA receptors . This mechanism is particularly relevant in the context of schizophrenia, where NMDA receptor hypofunction is implicated in the pathophysiology of the disorder .
Molecular Targets and Pathways:
GlyT1: The primary target of ALX 5407, responsible for glycine reuptake.
NMDA Receptors: Enhanced activation due to increased glycine levels
相似化合物的比较
ALX 5407 is unique in its high selectivity and potency as a GlyT1 inhibitor. Similar compounds include:
SSR504734: Another GlyT1 inhibitor with a different chemical structure but similar pharmacological effects
PF-03463275: A non-sarcosine-based GlyT1 inhibitor currently in clinical trials
Uniqueness of ALX 5407:
属性
分子式 |
C24H24FNO3 |
---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28)/t23-/m1/s1 |
InChI 键 |
FDORQEIHOKEJNX-HSZRJFAPSA-N |
手性 SMILES |
CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
规范 SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。